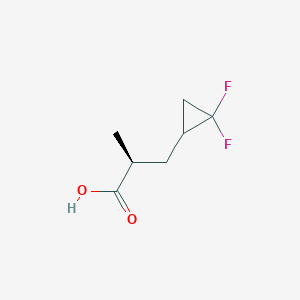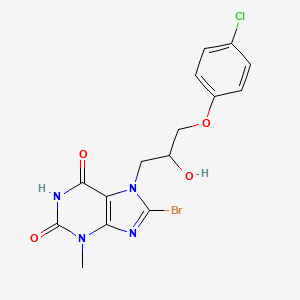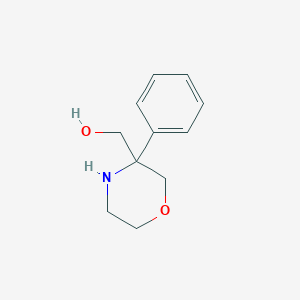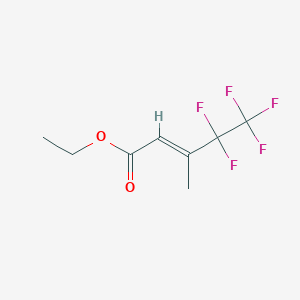![molecular formula C19H29N5O B2915907 N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172923-62-4](/img/structure/B2915907.png)
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H29N5O and its molecular weight is 343.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ACAT Inhibition for Disease Treatment
N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide exhibits potential as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). ACAT inhibitors like K-604, a related compound, have shown promise in the treatment of diseases involving ACAT-1 overexpression, including cardiovascular diseases and Alzheimer's disease (Shibuya et al., 2018).
Antitumor Activities
The compound has been explored for its antitumor properties. Similar N-substituted piperazin-1-yl acetamides have demonstrated potent antiproliferative activity against various cancer cell lines, including cervical and lung cancers (Wu et al., 2017).
Anthelmintic Activity
Derivatives of this compound have been studied for anthelmintic activity. These compounds have shown effectiveness against Pheretima posthumous, suggesting potential in treating parasitic worm infections (Kumar & Sahoo, 2014).
Anticancer Docking Studies
N-phenyl derivatives of similar compounds have been synthesized and evaluated for their in vitro anticancer activity, showing effectiveness against various human cancer cell lines. Molecular docking studies have supported the structure-activity relationship in anticancer applications (Boddu et al., 2018).
GABA Ligand Potential
Compounds with a similar structure have been developed as high-affinity ligands for the gamma-aminobutyric acid A (GABAA) receptor complex. These ligands range in efficacy from inverse agonists to full agonists, with applications in treating seizures and anxiety (Jacobsen et al., 1999).
AChE, BChE, and Tyrosinase Inhibitor
Benzoxazole derivatives of this compound have been evaluated for inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Tyrosinase. These enzymes are targets in Alzheimer’s disease treatment, and inhibiting them can reduce adverse effects (Celik et al., 2020).
Antibacterial and Anthelmintic Evaluation
The compound has also been evaluated for antibacterial and anthelmintic activities, exhibiting moderate activity in these areas (Sanjeevarayappa et al., 2015).
Anti-Acetylcholinesterase Activity
Similar compounds have been synthesized and evaluated for their anticholinesterase properties, showing potential as agents for treating neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).
Anti-Inflammatory Activity
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. They showed promise in in-vitro and in-vivo anti-inflammatory studies, indicating potential for use in treating inflammatory conditions (Ahmed et al., 2017).
Antioxidant for Oil
Some benzimidazole derivatives of the compound were studied as antioxidants for base stock oil. Their structure and efficiency in inhibiting oil oxidation were analyzed (Basta et al., 2017).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-19(2,3)21-18(25)14-24-11-9-23(10-12-24)13-17-20-15-7-5-6-8-16(15)22(17)4/h5-8H,9-14H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBYUQGACGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B2915826.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2915827.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915829.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)



![2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2915842.png)
![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)
![3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915846.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)